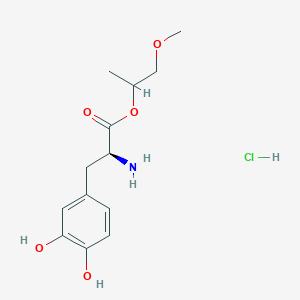
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a methoxy group, an amino group, and a dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the methoxypropan-2-yl group: This can be achieved through the reaction of propylene oxide with methanol under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of a protecting group to prevent unwanted reactions. The amino group can be introduced through reductive amination or other suitable methods.
Attachment of the dihydroxyphenyl group: This step may involve the use of a coupling reagent such as EDCI or DCC to facilitate the formation of an ester bond between the amino acid and the dihydroxyphenyl group.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, while reduction of the amino group can yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate sulfate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate phosphate
Uniqueness
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups and its ability to form a hydrochloride salt. This combination of features can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H20ClNO5 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO5.ClH/c1-8(7-18-2)19-13(17)10(14)5-9-3-4-11(15)12(16)6-9;/h3-4,6,8,10,15-16H,5,7,14H2,1-2H3;1H/t8?,10-;/m0./s1 |
Clave InChI |
IZGNLEOEHHTQET-LQRGNCEWSA-N |
SMILES isomérico |
CC(COC)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl |
SMILES canónico |
CC(COC)OC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


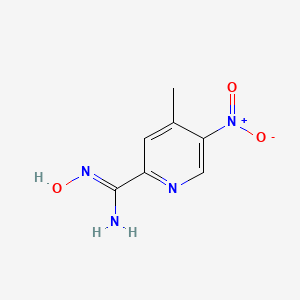
![N-[3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B13652812.png)
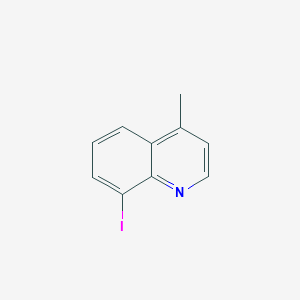
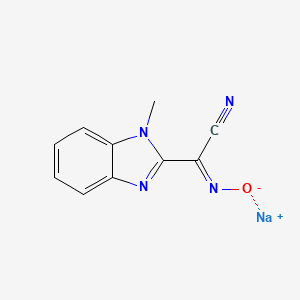
![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)
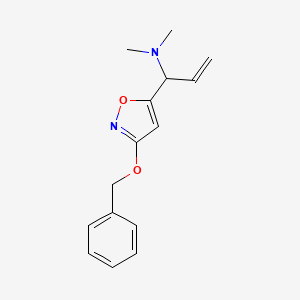
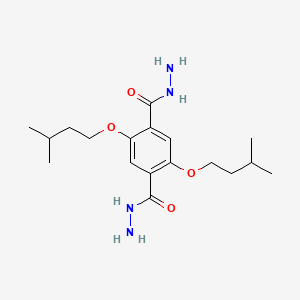
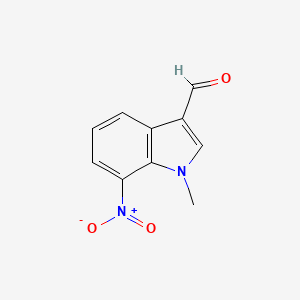

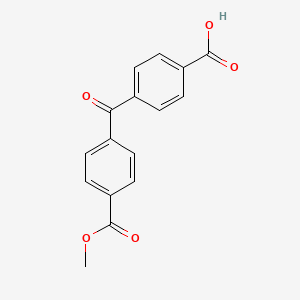
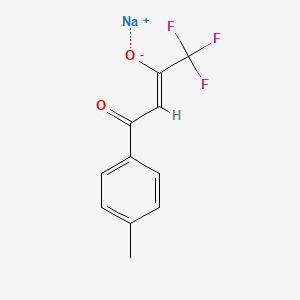
![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
